Cdk9-IN-23

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

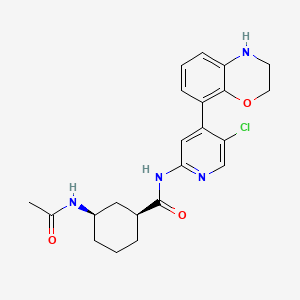

C22H25ClN4O3 |

|---|---|

Molecular Weight |

428.9 g/mol |

IUPAC Name |

cis-(1S,3R)-3-acetamido-N-[5-chloro-4-(3,4-dihydro-2H-1,4-benzoxazin-8-yl)-2-pyridinyl]cyclohexane-1-carboxamide |

InChI |

InChI=1S/C22H25ClN4O3/c1-13(28)26-15-5-2-4-14(10-15)22(29)27-20-11-17(18(23)12-25-20)16-6-3-7-19-21(16)30-9-8-24-19/h3,6-7,11-12,14-15,24H,2,4-5,8-10H2,1H3,(H,26,28)(H,25,27,29)/t14-,15+/m0/s1 |

InChI Key |

YQROLOUQERFVRA-LSDHHAIUSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)NC2=NC=C(C(=C2)C3=C4C(=CC=C3)NCCO4)Cl |

Canonical SMILES |

CC(=O)NC1CCCC(C1)C(=O)NC2=NC=C(C(=C2)C3=C4C(=CC=C3)NCCO4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Cdk9-IN-23: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and a validated target in oncology. Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, making it a promising therapeutic strategy for various cancers. This document provides a detailed technical overview of the mechanism of action of Cdk9-IN-23, a selective inhibitor of CDK9. This compound belongs to a class of pyrazolo[1,5-a]pyrimidine-based inhibitors and serves as a valuable tool for studying the biological functions of CDK9 and as a potential scaffold for further drug development.

Core Mechanism of Action

This compound, also referred to as compound 23 in the primary literature, is an ATP-competitive inhibitor of CDK9. Its core mechanism involves binding to the ATP-binding pocket of CDK9, thereby preventing the phosphorylation of its downstream substrates. The primary substrate of the CDK9/cyclin T1 complex is the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAP II). By inhibiting the phosphorylation of RNAP II, particularly at the Serine 2 position of the CTD heptapeptide repeat, this compound effectively stalls transcriptional elongation. This leads to a rapid depletion of messenger RNAs (mRNAs) with short half-lives, many of which encode for proteins critical for cancer cell survival and proliferation, such as Mcl-1 and MYC.

The pyrazolo[1,5-a]pyrimidine core of this compound is designed to occupy the ATP binding site of CDK9. Modeling studies indicate that this scaffold forms key interactions within the kinase hinge region, a common feature of ATP-competitive kinase inhibitors. The substituents on the pyrazolopyrimidine core are optimized to provide selectivity for CDK9 over other kinases.

Signaling Pathway

The following diagram illustrates the established signaling pathway of CDK9 and the point of intervention for this compound.

Quantitative Data

The following table summarizes the available quantitative data for this compound and related compounds from the primary literature. It is important to note that while this compound is a selective CDK9 inhibitor, it has been reported to be less potent than other analogs in the same series.

| Compound | Target Kinase | IC50 (nM) | Notes | Reference |

| This compound | CDK9 | Data Not Available | Described as less potent than compound 20. | [1][2] |

| Compound 20 | CDK9 | 20 | A more potent analog in the same chemical series. | [1][2] |

| Compound 21 | CDK9 | 4 | A chlorinated analog with high potency but reduced selectivity. | [1][2] |

| Compound 22 | CDK9 | Data Not Available | (R,S)-diastereomer of this compound, also less potent than compound 20. | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound and its analogs are provided below.

Biochemical Kinase Inhibition Assay

This protocol outlines the general procedure for determining the in vitro potency of inhibitors against CDK9.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against CDK9/Cyclin T1.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Biotinylated peptide substrate

-

ATP

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Kinase detection reagent (e.g., HTRF® KinEASE™-STK S2 Kit)

-

384-well assay plates

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the test compound, recombinant CDK9/Cyclin T1 enzyme, and the biotinylated peptide substrate in the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the kinase detection reagent containing EDTA and streptavidin-XL665 and an STK-antibody labeled with Eu3+-cryptate.

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the ratio of the two emission signals and determine the percent inhibition relative to DMSO controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Western Blot for Phospho-RNAP II

This protocol describes the assessment of the inhibitor's effect on the CDK9 signaling pathway in a cellular context.

Objective: To determine the effect of this compound on the phosphorylation of the C-terminal domain of RNA Polymerase II at Serine 2 in cultured cells.

Materials:

-

Cancer cell line (e.g., HeLa, MOLM-13)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-RNAP II (Ser2), anti-total RNAP II, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-6 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phospho-RNAP II signal to total RNAP II and the loading control.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for the discovery and characterization of a CDK9 inhibitor like this compound.

Conclusion

This compound is a selective pyrazolo[1,5-a]pyrimidine-based inhibitor of CDK9 that functions through ATP-competitive binding to the kinase domain. Its mechanism of action, involving the inhibition of transcriptional elongation, makes it a valuable chemical probe for studying the roles of CDK9 in cellular processes and a potential starting point for the development of novel anti-cancer therapeutics. While demonstrating selectivity, its potency is lower than other compounds in its series, highlighting the fine-tuning required in the structure-activity relationship for optimal inhibitory activity. The provided protocols and diagrams offer a comprehensive framework for the continued investigation and development of CDK9 inhibitors.

References

An In-depth Technical Guide to the Discovery and Synthesis of Cdk9-IN-23

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of Cdk9-IN-23, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key regulator of transcriptional elongation, making it a compelling target for therapeutic intervention in various diseases, particularly cancer. This document details the scientific rationale for targeting CDK9, the discovery of this compound, its detailed synthetic pathway, and relevant biological activity. Furthermore, it outlines the experimental protocols for the synthesis and biological evaluation of this compound, and includes visualizations of the CDK9 signaling pathway and the experimental workflow for inhibitor characterization.

Introduction to CDK9 as a Therapeutic Target

Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that, in partnership with its regulatory subunit Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).[1][2] The primary role of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and negative elongation factors, thereby releasing RNAPII from promoter-proximal pausing and enabling productive transcriptional elongation.[3] This process is critical for the expression of many genes, including short-lived anti-apoptotic proteins and oncogenes that are frequently overexpressed in cancer cells.[1] Dysregulation of CDK9 activity has been implicated in the pathogenesis of numerous malignancies, making it an attractive target for the development of novel anti-cancer therapeutics.[2]

The Discovery of this compound

This compound emerged from a drug discovery program aimed at identifying potent and selective inhibitors of CDK9. Disclosed in patent WO2022035799A1 by Prelude Therapeutics, this compound, also referred to as "Example 4" in the patent documentation, was identified as a compound with significant inhibitory activity against CDK9.[4][5] The discovery process likely involved high-throughput screening of a chemical library followed by medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties. The chemical structure of this compound is (1S,3R)-3-acetamido-N-(5-chloro-4-(3,4-dihydro-2H-benzo[b][1][4]oxazin-8-yl)pyridin-2-yl)cyclohexane-1-carboxamide.[6]

Synthesis of this compound

The synthesis of this compound is a multi-step process detailed in the patent literature.[5] The following is a representative synthetic scheme based on the procedures described for "Example 4" in patent WO2022035799A1.

Synthetic Scheme

References

- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2022035799A1 - Heterocycle cdk inhibitors and their use thereof - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide to Cdk9-IN-23: A Potent and Selective CDK9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a validated target in oncology. Inhibition of CDK9 has emerged as a promising therapeutic strategy for various malignancies characterized by transcriptional dysregulation. This technical guide provides a comprehensive overview of Cdk9-IN-23, a potent and selective inhibitor of CDK9. We will delve into its chemical structure and properties, detail its mechanism of action within the CDK9 signaling pathway, and provide established experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working with this compound and other CDK9 inhibitors.

Chemical Structure and Properties

This compound is a small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₅ClN₄O₃ | MedchemExpress[1] |

| Molecular Weight | 428.91 g/mol | MedchemExpress[1] |

| CAS Number | 2761572-96-5 | MedchemExpress[1] |

| SMILES | ClC1=C(C=C(N=C1)NC([C@@H]2C--INVALID-LINK--NC(C)=O)=O)C3=C4C(NCCO4)=CC=C3 | MedchemExpress[1] |

| InChI Key | (Not explicitly found in search results) | |

| Appearance | (Not explicitly found in search results, typically a solid powder) | |

| Solubility | (Specific quantitative data not found in search results) | |

| Melting Point | (Not explicitly found in search results) |

Chemical Structure:

While a downloadable 2D structure image was not directly available in the search results, the SMILES string provided by MedchemExpress can be used with chemical drawing software (e.g., ChemDraw, MarvinSketch) to generate the following structure. The structure is also detailed within patent WO2022035799A1.[1][2]

(A 2D chemical structure diagram would be inserted here if generated from the SMILES string)

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the specific inhibition of CDK9 kinase activity. CDK9 is a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex, which also includes a cyclin partner (primarily Cyclin T1).[3][4] P-TEFb plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) and negative elongation factors, such as DSIF and NELF.[3] This phosphorylation event releases RNAP II from promoter-proximal pausing, allowing for productive transcript elongation.

By inhibiting CDK9, this compound prevents the phosphorylation of these key substrates. This leads to a stall in transcriptional elongation, particularly affecting the expression of genes with short-lived mRNAs, including many proto-oncogenes (e.g., MYC) and anti-apoptotic proteins (e.g., MCL-1).[5] The downregulation of these critical survival proteins is a primary mechanism by which CDK9 inhibitors induce apoptosis in cancer cells.

Below is a diagram illustrating the canonical CDK9 signaling pathway and the point of intervention for this compound.

Caption: this compound inhibits the kinase activity of CDK9, preventing transcription elongation.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Kinase Assay (IC₅₀ Determination)

This protocol is a representative method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against CDK9. A common method is the LanthaScreen™ Eu Kinase Binding Assay.

Objective: To quantify the potency of this compound in inhibiting CDK9 kinase activity.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

LanthaScreen™ Eu-anti-tag antibody

-

Alexa Fluor™ 647-labeled tracer

-

This compound (serially diluted)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Workflow Diagram:

Caption: Workflow for determining the IC₅₀ of this compound using a TR-FRET kinase assay.

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.

-

Add the diluted inhibitor to the wells of a 384-well plate.

-

Prepare a solution of CDK9/Cyclin T1 and the Eu-labeled anti-tag antibody in kinase buffer and add it to the wells.

-

Add the Alexa Fluor™ 647-labeled tracer to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Measure the TR-FRET signal using a compatible plate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).

-

The ratio of the acceptor (665 nm) to donor (615 nm) fluorescence is calculated.

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Proliferation Assay

This protocol describes a method to assess the anti-proliferative effect of this compound on cancer cell lines.

Objective: To determine the effect of this compound on the growth and viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., a hematological malignancy cell line known to be sensitive to CDK9 inhibition)

-

Complete cell culture medium

-

This compound (serially diluted)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well clear-bottom white plates

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).

-

Treat the cells with a serial dilution of this compound or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Normalize the data to the vehicle-treated control and plot cell viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blot Analysis for Target Engagement

This protocol is used to confirm that this compound inhibits its target in a cellular context by examining the phosphorylation status of a downstream substrate.

Objective: To assess the in-cell inhibition of CDK9 by measuring the phosphorylation of the RNA Polymerase II C-terminal domain at Serine 2 (p-RNAPII Ser2).

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-p-RNAPII (Ser2), anti-total RNAPII, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Treat cells with various concentrations of this compound or vehicle control for a defined period (e.g., 2-6 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Wash the membrane again and add the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the p-RNAPII Ser2 signal to total RNAPII and the loading control.

Synthesis

The synthesis of this compound is described in patent WO2022035799A1.[2] While a detailed step-by-step protocol is proprietary, the general synthetic strategy for similar heterocyclic CDK inhibitors often involves the coupling of key building blocks. A representative synthetic approach for related 2-anilinopyrimidine derivatives involves the initial formation of an enaminone from a substituted acetophenone, followed by cyclization with a guanidine derivative to form the pyrimidine core. Subsequent functionalization, such as amide bond formation, leads to the final product.

Conclusion

This compound is a potent inhibitor of CDK9 with a clear mechanism of action involving the suppression of transcriptional elongation. This technical guide provides essential information on its chemical and biological properties, along with detailed protocols for its in vitro and cellular characterization. This information should empower researchers to effectively utilize this compound as a tool to investigate the role of CDK9 in various biological processes and to explore its therapeutic potential in oncology and other diseases driven by transcriptional dysregulation. Further investigation into its physicochemical properties and in vivo pharmacology is warranted to fully elucidate its drug-like characteristics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. WO2022035799A1 - Heterocycle cdk inhibitors and their use thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. The structure of P-TEFb (CDK9/cyclin T1), its complex with flavopiridol and regulation by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Cdk9-IN-23: A Technical Guide to its Role in Transcriptional Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a validated target in oncology. Its inhibition offers a promising therapeutic strategy for cancers dependent on the continuous expression of short-lived anti-apoptotic proteins and oncogenes. This technical guide provides an in-depth overview of Cdk9-IN-23, a potent and selective inhibitor of CDK9. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Introduction: The Role of CDK9 in Transcriptional Regulation

Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that forms the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][2] In partnership with its regulatory cyclin subunits, primarily Cyclin T1, CDK9 plays a pivotal role in the transition from abortive to productive transcriptional elongation.[1][2]

The process of transcription by RNA Polymerase II (Pol II) is tightly regulated. After initiation, Pol II often pauses a short distance downstream from the transcription start site. This promoter-proximal pausing is a key checkpoint controlling gene expression. The release of this paused Pol II into active elongation is a rate-limiting step and is primarily mediated by the kinase activity of CDK9.

CDK9 phosphorylates two key substrates to facilitate this release:

-

The C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RPB1): Specifically, CDK9 phosphorylates serine 2 (Ser2) of the heptapeptide repeats (YSPTSPS) that constitute the CTD. This phosphorylation event serves as a scaffold for the recruitment of elongation and RNA processing factors.

-

Negative Elongation Factors (NELF) and DRB-Sensitivity Inducing Factor (DSIF): Phosphorylation of these factors by CDK9 leads to the dissociation of NELF from the transcription complex and converts DSIF into a positive elongation factor.

By alleviating the paused state of Pol II, CDK9 activity is essential for the transcription of a large number of protein-coding genes. Notably, CDK9 is crucial for the expression of genes with short-lived mRNAs, including key anti-apoptotic proteins like Mcl-1 and proto-oncogenes such as MYC.[1] In many cancers, these genes are overexpressed, and their continuous transcription is essential for the survival and proliferation of malignant cells. This dependency, often termed "transcriptional addiction," makes CDK9 a compelling therapeutic target. Inhibition of CDK9 leads to the rapid depletion of these critical survival proteins, triggering apoptosis in cancer cells.

This compound: A Potent CDK9 Inhibitor

This compound is a small molecule inhibitor of CDK9. It is identified as "Example 4" in patent WO2022035799A1.

Quantitative Data

The following table summarizes the reported in vitro potency of this compound.

| Target | IC50 (nM) |

| CDK9 | < 20 |

Table 1: In vitro inhibitory activity of this compound against CDK9. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%. Data is sourced from patent WO2022035799A1.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the central role of CDK9 in transcriptional elongation and the mechanism by which this compound exerts its effects.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize CDK9 inhibitors like this compound. These protocols are representative of standard practices in the field and are based on general descriptions found in relevant patents and scientific literature.

In Vitro CDK9 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK9 kinase activity.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme complex

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)

-

This compound (serially diluted)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Protocol:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

In a 384-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).

-

Add 10 µL of the CDK9/Cyclin T1 enzyme solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP. The final ATP concentration should be close to the Km value for CDK9.

-

Incubate the reaction for 1 hour at 30°C.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.

-

Measure luminescence using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Anti-proliferative Assay

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line (e.g., a human leukemia or breast cancer cell line known to be sensitive to CDK9 inhibition)

-

Complete cell culture medium

-

This compound (serially diluted)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well clear-bottom white plates

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the diluted this compound or DMSO (vehicle control).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

Calculate the percent viability for each concentration of this compound relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for evaluating a CDK9 inhibitor and the logical relationship of its cellular effects.

Conclusion

This compound is a potent inhibitor of CDK9, a key regulator of transcriptional elongation. By targeting CDK9, this compound disrupts the expression of critical oncogenes and survival proteins, leading to the induction of apoptosis in cancer cells. The data and protocols presented in this guide provide a framework for the further investigation and development of this compound and other selective CDK9 inhibitors as potential cancer therapeutics. Further studies are warranted to fully elucidate the selectivity profile, pharmacokinetic properties, and in vivo efficacy of this compound.

References

Unraveling the In Vitro Function of Cdk9-IN-23: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the in vitro functionality of Cdk9-IN-23, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Designed for researchers, scientists, and drug development professionals, this document details the biochemical and cellular activity of this compound, outlines key experimental protocols, and visualizes the underlying signaling pathways.

Core Compound Activity: Biochemical and Cellular Inhibition

This compound is a small molecule inhibitor belonging to the pyrazolo[1,5-a]pyrimidine class. It demonstrates potent enzymatic inhibition of CDK9, a key regulator of transcriptional elongation. The primary mechanism of action for CDK9 inhibitors involves binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of its substrates, most notably the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This inhibition of RNAPII phosphorylation leads to a stall in transcription, particularly of genes with short-lived mRNA transcripts, including many oncogenes and anti-apoptotic proteins.

Table 1: Biochemical Activity of this compound

| Target | IC50 (nM) |

| CDK9 | < 20 |

Data sourced from publicly available information.

The cellular activity of CDK9 inhibitors is often assessed by their ability to induce apoptosis and inhibit proliferation in cancer cell lines. While specific cellular IC50 values for this compound are not publicly available, related compounds within the same structural class have demonstrated potent anti-proliferative effects in various cancer cell lines. For instance, other pyrazolopyrimidine-based CDK9 inhibitors have shown activity in the nanomolar to low micromolar range against cell lines such as the glioma cell line SF-539.

Kinase Selectivity Profile

A critical aspect of a kinase inhibitor's utility is its selectivity profile. High selectivity minimizes off-target effects and potential toxicity. While a detailed public kinase panel screen for this compound is not available, the development of this compound from a series of analogs involved optimization to maintain selectivity for CDK9. It was noted that replacing a metabolically labile hydrazone linker in a precursor with a stable aliphatic amino linker in this compound maintained selectivity for CDK9.

Signaling Pathway of CDK9 Inhibition

CDK9, as the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, plays a crucial role in releasing paused RNA Polymerase II and promoting transcriptional elongation. The inhibition of CDK9 by this compound disrupts this fundamental process.

Caption: CDK9 Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments relevant to the characterization of CDK9 inhibitors like this compound.

Biochemical Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Workflow Diagram:

Caption: Workflow for a typical biochemical kinase assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution of this compound in assay buffer.

-

Prepare solutions of recombinant CDK9/Cyclin T1 enzyme, a suitable peptide substrate, and ATP at appropriate concentrations in kinase reaction buffer.

-

-

Assay Procedure:

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a microplate.

-

Add the CDK9/Cyclin T1 enzyme to the wells and incubate briefly.

-

Initiate the kinase reaction by adding the substrate and ATP mixture.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding a solution containing EDTA.

-

Add the Adapta™ detection reagents (Eu-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer).

-

Incubate the plate to allow for the binding of the antibody to the ADP produced.

-

-

Data Acquisition and Analysis:

-

Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

-

The FRET signal is inversely proportional to the amount of ADP produced.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow Diagram:

Caption: Workflow for a typical cellular proliferation assay.

Detailed Protocol:

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line in appropriate media and conditions.

-

Harvest the cells and seed them at a predetermined density into a 96-well plate.

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture media.

-

Remove the old media from the cells and add the media containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plate for a period of 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

MTT Addition and Solubilization:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.

-

Conclusion

This compound is a potent inhibitor of CDK9 with a promising in vitro profile. Its mechanism of action through the inhibition of transcriptional elongation provides a strong rationale for its investigation as a potential therapeutic agent in oncology. The experimental protocols outlined in this guide provide a framework for the further in vitro characterization of this compound and other novel CDK9 inhibitors. Further studies to elucidate its full kinase selectivity profile and its effects on a broad range of cancer cell lines will be crucial in advancing its preclinical development.

A Technical Guide to Utilizing Chemical Probes for Cyclin-Dependent Kinase 9 (CDK9) Biology

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Cyclin-dependent kinase 9 (CDK9) is a critical regulator of gene transcription and a key therapeutic target in various diseases, particularly cancer. As a core component of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), releasing it from promoter-proximal pausing and enabling productive transcript elongation.[1][2] This function is essential for the expression of short-lived anti-apoptotic proteins, such as Mcl-1 and Myc, to which many cancer cells are addicted.[3][4]

To accurately study the biological roles of CDK9 and validate it as a therapeutic target, researchers rely on chemical probes—small molecules that are potent, selective, and cell-permeable inhibitors of the target protein. While the specific compound "Cdk9-IN-23" lacks detailed public characterization, this guide will use the well-documented and highly selective CDK9 inhibitor JSH-150 as a primary exemplar of a chemical probe for CDK9 biology. Data from another potent and selective probe, NVP-2 , is included for comparative purposes.

Quantitative Data Presentation

A high-quality chemical probe must demonstrate potent and selective engagement with its intended target both in biochemical and cellular contexts.

Table 1: Biochemical Potency of Exemplar CDK9 Chemical Probes

This table summarizes the in vitro inhibitory activity of JSH-150 and NVP-2 against the CDK9/Cyclin T complex.

| Compound | Target | IC₅₀ (nM) | Assay Type |

| JSH-150 | CDK9/Cyclin T | 1 | Biochemical Kinase Assay |

| NVP-2 | CDK9/Cyclin T | < 0.514 | Biochemical Kinase Assay |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Kinase Selectivity Profile

Selectivity is a crucial parameter for a chemical probe to ensure that observed biological effects are attributable to the inhibition of the intended target. The following table highlights the selectivity of JSH-150 and NVP-2 against other cyclin-dependent kinases.

| Compound | Off-Target Kinase | Off-Target IC₅₀ (nM) | Fold Selectivity (vs. CDK9) |

| JSH-150 | CDK7 | 1,720 | ~1720-fold |

| Other CDKs | - | 300 to 10,000-fold | |

| NVP-2 | DYRK1B | 350 | ~700-fold |

| CDK2/CycA | 706 | >1370-fold | |

| CDK1/CycB | 584 | >1130-fold | |

| CDK7 | > 10,000 | >19,450-fold |

Data compiled from large-panel kinase screens (e.g., KINOMEscan) and individual biochemical assays.[5][6]

Table 3: Cellular Activity of Exemplar CDK9 Probes

Effective chemical probes must penetrate cells and engage the target in a cellular environment, leading to measurable downstream biological consequences.

| Compound | Cell Line | Anti-Proliferative IC₅₀ (nM) | Key Cellular Effects |

| JSH-150 | MV4-11 (AML) | Potent | Inhibition of RNA Pol II phosphorylation; suppression of Mcl-1 and c-Myc.[4][7] |

| NVP-2 | MOLT4 (Leukemia) | 9 | Inhibition of RNA Pol II phosphorylation.[3][6] |

Experimental Protocols

Detailed and reproducible methodologies are essential for the characterization and use of chemical probes.

Biochemical Kinase Assay (ADP-Glo™ Assay)

This protocol is used to determine the biochemical potency (IC₅₀) of a test compound against recombinant CDK9.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity.

Methodology:

-

Reaction Setup: In a 384-well plate, combine 4.5 µL of recombinant CDK9/Cyclin K kinase (e.g., 3 ng/µL) with 0.5 µL of the test compound (e.g., JSH-150) at various concentrations.[8]

-

Initiation: Start the kinase reaction by adding 5 µL of a substrate mix containing a suitable peptide substrate (e.g., 0.2 µg/µL PDKtide) and ATP (e.g., 10 µM).[8]

-

Incubation: Incubate the reaction at 37°C for 1 hour.[8]

-

First Read (ATP Depletion): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

-

Second Read (ADP to ATP Conversion): Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, and then measure the luminescence using a plate reader. The light generated is proportional to the ADP concentration.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cellular Target Engagement via Western Blot

This protocol assesses whether the chemical probe inhibits CDK9 activity inside cells by measuring the phosphorylation of its direct substrate, RNA Polymerase II.

Principle: Active CDK9 phosphorylates the Serine 2 residue (Ser2-P) of the RNA Pol II C-terminal domain. A selective CDK9 inhibitor will decrease the level of Ser2-P, which can be detected by a specific antibody. Downregulation of short-lived proteins like Mcl-1 and c-Myc is also a key pharmacodynamic marker.[4]

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MV4-11 or MOLT4) and allow them to adhere or stabilize. Treat the cells with the CDK9 probe (e.g., JSH-150, NVP-2) at a range of concentrations for a specified time (e.g., 6 to 24 hours).[6][8]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[8]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-RNA Pol II (Ser2), anti-total RNA Pol II, anti-Mcl-1, anti-c-Myc, and a loading control (e.g., GAPDH or β-actin).[8]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the dose-dependent effect of the inhibitor.

Cell Viability Assay (CellTiter-Glo®)

This protocol measures the effect of the CDK9 probe on the proliferation and viability of cancer cells.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells.

Methodology:

-

Cell Plating: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to acclimate.

-

Compound Treatment: Treat the cells with a serial dilution of the CDK9 probe for a specified period (e.g., 72 hours).[1]

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement and Analysis: Record the luminescence using a plate reader. Calculate the IC₅₀ value by plotting the signal against the log of the compound concentration.[1]

Mandatory Visualizations

CDK9 Signaling Pathway

The following diagram illustrates the central role of CDK9 in regulating transcriptional elongation.

Experimental Workflow for Chemical Probe Validation

This diagram outlines the logical flow of experiments to characterize a novel CDK9 inhibitor as a chemical probe.

Logical Framework of a Chemical Probe

This diagram illustrates the core principles that define a high-quality chemical probe and its utility in biological research.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JSH-150 (JSH150) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]

- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

Navigating the Landscape of CDK9 Inhibition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical and promising target in oncology. As a key regulator of transcriptional elongation, its inhibition offers a potent mechanism to disrupt the expression of oncogenes and anti-apoptotic proteins vital for cancer cell survival. While preliminary studies on a specific inhibitor designated "Cdk9-IN-23" are not publicly available, this guide provides a comprehensive overview of the core principles of CDK9 inhibition, summarizing data from well-documented inhibitors to inform future research and development in this space. We will delve into the mechanism of action of CDK9, present comparative efficacy data for known inhibitors, detail common experimental protocols, and visualize the key signaling pathways and experimental workflows.

The Role of CDK9 in Transcriptional Regulation and Oncology

CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which also comprises a cyclin partner, predominantly Cyclin T1.[1][2] The primary function of the P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position, as well as negative elongation factors such as DSIF and NELF.[2][3] This series of phosphorylation events releases RNAP II from promoter-proximal pausing, allowing for productive transcriptional elongation.[2][3]

In many cancers, including hematological malignancies and solid tumors, there is a dysregulation of CDK9 activity.[3][4] Cancer cells often become dependent on the continuous transcription of short-lived anti-apoptotic proteins like MCL-1 and proto-oncogenes such as MYC to maintain their survival and proliferative state.[2][5] By inhibiting CDK9, the production of these crucial transcripts is suppressed, leading to cell cycle arrest and apoptosis in cancer cells.[5][6]

Quantitative Efficacy of Representative CDK9 Inhibitors

Numerous small molecule inhibitors of CDK9 have been developed and characterized. The following table summarizes the in vitro potency of several prominent examples against CDK9 and, where available, their selectivity against other CDK family members. This data is crucial for comparing the therapeutic potential and potential off-target effects of different chemical scaffolds.

| Inhibitor | CDK9 IC50 | Selectivity Profile | Reference |

| Flavopiridol | 3 nM | Pan-CDK inhibitor (also inhibits CDK1, 2, 4, 6, 7) | [1][6] |

| SNS-032 | 4 nM | Potent against CDK2 (38 nM) and CDK7 (62 nM) | [5] |

| Atuveciclib (BAY 1143572) | 13 nM (low ATP) | >50-fold selective over other CDKs | [3] |

| JSH-150 | 1 nM | ~300-10,000-fold selective over other CDKs | [3] |

| Enitociclib | Data not available | Selective CDK9 inhibitor | [7][8] |

| KB-0742 | Data not available | Selective CDK9 inhibitor | [7] |

IC50 values can vary depending on the experimental conditions, such as ATP concentration.

Core Experimental Protocols for Evaluating CDK9 Inhibitor Efficacy

The preclinical evaluation of CDK9 inhibitors involves a series of standardized in vitro and in vivo assays to determine their potency, selectivity, mechanism of action, and anti-tumor activity.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory activity of a compound against the CDK9 enzyme.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human CDK9/Cyclin T1 enzyme is used. A synthetic peptide derived from the RNAP II CTD or a generic substrate like histones is utilized.

-

Reaction: The inhibitor at various concentrations is incubated with the CDK9/Cyclin T1 complex and a phosphate donor (e.g., ³²P-ATP or ³³P-ATP).

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved through methods such as scintillation counting, filter binding assays, or fluorescence-based assays (e.g., LanthaScreen®, HTRF®).

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assays for Target Engagement and Downstream Effects

Objective: To confirm that the inhibitor engages CDK9 in a cellular context and affects downstream signaling.

Methodology (Western Blotting):

-

Cell Treatment: Cancer cell lines are treated with the CDK9 inhibitor at various concentrations and for different durations.

-

Protein Extraction: Whole-cell lysates are prepared.

-

Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated RNAP II (Ser2), MCL-1, and MYC. A loading control (e.g., β-actin or GAPDH) is also used.

-

Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

-

Analysis: The band intensities are quantified to determine the dose- and time-dependent decrease in the levels of the target proteins.

Cell Viability and Apoptosis Assays

Objective: To assess the cytotoxic and pro-apoptotic effects of the CDK9 inhibitor on cancer cells.

Methodology:

-

Cell Treatment: Cancer cell lines are seeded in multi-well plates and treated with a range of inhibitor concentrations for 24, 48, and 72 hours.

-

Viability Assessment: Cell viability is measured using assays such as MTT, MTS (e.g., CellTiter-Glo®), or by quantifying ATP levels.

-

Apoptosis Assessment: Apoptosis can be measured by Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.

-

Data Analysis: EC50 (for viability) or the percentage of apoptotic cells is determined.

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of the CDK9 inhibitor in a living organism.

Methodology:

-

Xenograft Model: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

-

Treatment: Once tumors are established, mice are randomized into vehicle control and treatment groups. The inhibitor is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., western blotting for target modulation).

-

Data Analysis: Tumor growth inhibition (TGI) is calculated. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Visualizing the Core Mechanisms and Workflows

CDK9 Signaling Pathway

Caption: The CDK9 signaling pathway in transcriptional elongation and its inhibition.

Experimental Workflow for CDK9 Inhibitor Evaluation

Caption: A typical preclinical experimental workflow for evaluating CDK9 inhibitors.

Conclusion and Future Directions

The inhibition of CDK9 represents a compelling strategy for the treatment of various cancers, particularly those addicted to the transcription of key survival and proliferation genes. While specific data on "this compound" remains elusive, the wealth of information on other CDK9 inhibitors provides a clear roadmap for the preclinical evaluation of novel agents in this class. Future research will likely focus on developing inhibitors with improved selectivity to minimize off-target effects, exploring combination therapies to overcome resistance, and identifying predictive biomarkers to select patients most likely to respond to CDK9-targeted therapies. The rigorous application of the experimental protocols outlined in this guide will be essential for advancing the next generation of CDK9 inhibitors into the clinic.

References

- 1. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of CDK9 inhibition in therapy of post-myeloproliferative neoplasm (MPN) secondary (s) AML cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 5. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. miragenews.com [miragenews.com]

Cdk9-IN-23: A Potent Inhibitor of the P-TEFb Complex – A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Cdk9-IN-23, a potent inhibitor of Cyclin-dependent kinase 9 (CDK9), the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex. This document outlines the mechanism of action of this compound, its impact on the P-TEFb signaling pathway, and detailed (representative) experimental protocols for its characterization.

Introduction to P-TEFb and its Role in Transcriptional Regulation

The Positive Transcription Elongation Factor b (P-TEFb) is a crucial regulator of gene expression in eukaryotic cells. It is a heterodimeric complex composed of Cyclin-dependent kinase 9 (CDK9) and a cyclin partner, most commonly Cyclin T1. P-TEFb plays a pivotal role in the transition from abortive to productive transcription by phosphorylating the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII) at the serine 2 position (Ser2). This phosphorylation event overcomes promoter-proximal pausing of RNAPII, a key checkpoint in gene transcription, and also facilitates the recruitment of factors necessary for mRNA processing and maturation.

Given its central role in transcription, the activity of P-TEFb is tightly regulated. A significant portion of cellular P-TEFb is sequestered in an inactive state within the 7SK small nuclear ribonucleoprotein (snRNP) complex. Various cellular signals can trigger the release of active P-TEFb, allowing it to phosphorylate its substrates and drive gene expression. Dysregulation of P-TEFb activity is implicated in various diseases, including cancer and cardiac hypertrophy, making it an attractive target for therapeutic intervention.

This compound: A Novel CDK9 Inhibitor

This compound, also identified as "Example 4" in patent WO2022035799A1, is a potent inhibitor of CDK9. By targeting the ATP-binding pocket of CDK9, this compound effectively blocks the kinase activity of the P-TEFb complex, thereby preventing the phosphorylation of RNAPII and other substrates. This leads to an accumulation of paused RNAPII at gene promoters and a subsequent downregulation of transcription, particularly of genes with short-lived mRNAs, including many proto-oncogenes like MYC.

Quantitative Data

The inhibitory activity of this compound against its primary target, CDK9, has been quantified, demonstrating its high potency.

| Compound | Target | IC50 |

| This compound | CDK9 | <20 nM |

Table 1: In vitro inhibitory activity of this compound. The half-maximal inhibitory concentration (IC50) indicates the concentration of the inhibitor required to reduce the activity of the CDK9 enzyme by 50%.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly inhibiting the enzymatic activity of CDK9 within the P-TEFb complex. This inhibition disrupts the P-TEFb signaling cascade that is essential for productive gene transcription.

Experimental Protocols

The following are representative protocols for the biochemical and cellular characterization of CDK9 inhibitors like this compound. These are based on standard methodologies in the field and are intended to serve as a guide. Specific details for this compound would be found in its originating patent documentation.

Biochemical Assay: In Vitro Kinase Inhibition

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against CDK9.

Methodology:

-

Reagents:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Fluorescently labeled peptide substrate (e.g., a derivative of the RNAPII CTD)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound dissolved in DMSO

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a microplate, add the CDK9/Cyclin T1 enzyme to each well containing the diluted inhibitor or DMSO (vehicle control).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction and measure the amount of phosphorylated substrate using an appropriate detection method, such as fluorescence resonance energy transfer (FRET) or luminescence.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Assay: Target Engagement and Downstream Effects

This protocol outlines a method to assess the ability of this compound to inhibit CDK9 activity within a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant human cancer cell line (e.g., a line known to be sensitive to transcription inhibitors, such as MV4-11 acute myeloid leukemia cells).

-

Treat the cells with increasing concentrations of this compound or DMSO for a defined period (e.g., 2-6 hours).

-

-

Western Blot Analysis:

-

Harvest the cells and prepare whole-cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against:

-

Phospho-RNAPII CTD (Ser2) to directly assess the inhibition of CDK9 activity.

-

Total RNAPII as a loading control.

-

Downstream target proteins with short half-lives, such as c-Myc or Mcl-1, to evaluate the functional consequences of CDK9 inhibition.

-

A housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

-

Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated and total proteins.

-

Determine the concentration-dependent effect of this compound on the phosphorylation of RNAPII and the expression levels of downstream target proteins.

-

Conclusion

This compound is a potent inhibitor of the P-TEFb complex, demonstrating significant potential as a tool for studying transcriptional regulation and as a lead compound for the development of novel therapeutics. Its ability to block the kinase activity of CDK9 leads to the inhibition of transcription elongation and the downregulation of key pro-survival proteins. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other related molecules targeting the P-TEFb complex.

Unveiling Cdk9-IN-23: A Novel and Potent Inhibitor of Cyclin-Dependent Kinase 9

For Immediate Release

A deep dive into the preclinical data and experimental framework for Cdk9-IN-23, a promising new molecule targeting a key regulator of cancer cell transcription.

In the landscape of oncology drug discovery, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical target. Its role in phosphorylating the C-terminal domain of RNA Polymerase II is essential for the transcription of short-lived anti-apoptotic proteins that are hallmarks of cancer cell survival. A novel and potent inhibitor, this compound, has been identified, demonstrating significant potential in preclinical evaluations. This technical guide provides an in-depth analysis of this compound, including its quantitative data, detailed experimental protocols, and the signaling pathways it modulates, tailored for researchers, scientists, and drug development professionals.

Core Data Summary

This compound has been characterized as a highly potent inhibitor of CDK9. The following table summarizes the key quantitative data available for this compound.

| Compound ID | Target | IC50 (nM) | Molecular Formula | CAS Number |

| This compound | CDK9 | <20 | C22H25ClN4O3 | 2761572-96-5 |

Mechanism of Action and Signaling Pathway

CDK9, in complex with its regulatory cyclin partners (primarily Cyclin T1), forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb is a key regulator of transcription elongation. Upon recruitment to gene promoters, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), as well as negative elongation factors, leading to the release of paused RNAPII and productive transcription. This process is particularly crucial for the expression of anti-apoptotic proteins such as Mcl-1 and the proto-oncogene MYC, which are frequently overexpressed in cancer cells and contribute to their survival and proliferation.

This compound, as an inhibitor of CDK9, is designed to interfere with this critical step in transcription. By blocking the kinase activity of CDK9, this compound is expected to prevent the phosphorylation of RNAPII, leading to a global downregulation of transcription, particularly of genes with short-lived mRNA transcripts, including key oncogenes and survival factors. This ultimately induces apoptosis in cancer cells that are dependent on this transcriptional machinery.

Figure 1: Simplified signaling pathway of CDK9 and the mechanism of action of this compound.

Experimental Protocols

To ensure the reproducibility and further investigation of this compound, detailed methodologies for the key experiments are provided below.

Synthesis of this compound (Example 4 from WO2022035799A1)

The synthesis of this compound, chemically named N-(4-((5-chloro-4-(2,3-dihydro-1,4-benzoxazin-8-yl)pyridin-2-yl)carbamoyl)cyclohexyl)acetamide, is a multi-step process. A generalized scheme based on related syntheses is presented below. For the exact, step-by-step protocol, including reagent quantities, reaction conditions, and purification methods, it is imperative to consult the full text of patent WO2022035799A1, specifically the experimental section for "Example 4".

Figure 2: Generalized workflow for the synthesis of this compound.

Biochemical Assay: CDK9 Inhibition

The potency of this compound was determined using a biochemical assay, likely a time-resolved fluorescence resonance energy transfer (TR-FRET) based method such as the LanthaScreen™ Eu Kinase Binding Assay. The following is a representative protocol.

Objective: To determine the IC50 value of this compound against CDK9.

Materials:

-

Recombinant human CDK9 (inactive)

-

Europium-labeled anti-tag antibody (e.g., anti-GST)

-

Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound serially diluted in DMSO

-

384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compound solutions in Kinase Buffer A to achieve the desired final concentrations.

-

Kinase/Antibody Mixture Preparation: Prepare a 2X solution of CDK9 and Eu-anti-GST antibody in Kinase Buffer A.

-

Tracer Preparation: Prepare a 4X solution of the kinase tracer in Kinase Buffer A.

-

Assay Assembly:

-

Add 4 µL of the diluted this compound or DMSO (control) to the assay wells.

-

Add 8 µL of the 2X kinase/antibody mixture to all wells.

-

Add 4 µL of the 4X tracer solution to all wells.

-

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay: Cell Viability

To assess the effect of this compound on cancer cell proliferation, a cell viability assay is typically performed. The MOLM-13 cell line, a human acute myeloid leukemia (AML) line, is a relevant model for studying CDK9 inhibition.

Objective: To determine the effect of this compound on the viability of MOLM-13 cells.

Materials:

-

MOLM-13 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

96-well opaque-walled plates

Procedure:

-

Cell Seeding: Seed MOLM-13 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Assay:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the percent viability against the logarithm of the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

Figure 3: General experimental workflow for the evaluation of this compound.

Novelty and Future Directions

This compound represents a significant advancement in the development of selective CDK9 inhibitors. Its high potency at the biochemical level suggests strong target engagement. The novelty of this compound likely lies in its chemical scaffold, which may offer improved selectivity over other kinases, a common challenge in the development of CDK inhibitors. A favorable selectivity profile would translate to a better therapeutic window and reduced off-target effects in a clinical setting.

Future investigations should focus on a comprehensive kinase selectivity panel to fully characterize the specificity of this compound. In vivo studies in relevant animal models of cancer are crucial to evaluate its pharmacokinetic properties, efficacy, and tolerability. Furthermore, exploring the synergistic potential of this compound with other anti-cancer agents could open new avenues for combination therapies, particularly in malignancies driven by transcriptional addiction. The detailed experimental protocols provided herein serve as a foundation for these future studies, which will be critical in determining the clinical potential of this compound as a novel cancer therapeutic.

Methodological & Application

Cdk9-IN-23 experimental protocol for cell culture

Application Notes and Protocols for Cdk9-IN-23

For Research Use Only

Introduction

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key transcriptional regulator that, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the Positive Transcription Elongation Factor b (P-TEFb)[1][2][3][4]. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), releasing it from promoter-proximal pausing and enabling transcriptional elongation[4][5][6][7]. Dysregulation of CDK9 activity is implicated in various malignancies, making it a compelling target for cancer therapy[1][3][8]. This compound offers researchers a tool to investigate the cellular consequences of CDK9 inhibition, including effects on cell cycle, transcription, and apoptosis. These notes provide protocols for the application of this compound in cell culture experiments.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase activity of CDK9. By blocking the phosphorylation of RNAP II and other downstream targets like DSIF and NELF, this compound leads to a global transcriptional suppression, particularly of genes with short half-lives, such as anti-apoptotic proteins (e.g., Mcl-1) and oncogenes (e.g., MYC)[8][9][10]. This activity can induce cell cycle arrest and apoptosis in cancer cells that are dependent on high levels of transcription for their survival[8][10].

Data Presentation

Table 1: Comparative Potency of Various CDK9 Inhibitors This table presents IC50 values for several known CDK9 inhibitors to provide a reference range for the expected potency of a new chemical entity like this compound.

| Inhibitor | CDK9 IC50 (nM) | Cell Line Example(s) | Reference(s) |

| Flavopiridol (Alvocidib) | <400 (pan-CDK) | Various | [1] |

| SNS-032 | 30 | Various | [11] |

| NVP-2 | <0.514 | MOLT4 | [9] |

| AZD4573 | 19.9 | Various | [11][12] |

| CDKI-73 | Not specified | Ovarian, Colorectal, AML | [11] |

| Voruciclib | Not specified | Various | [11] |

Note: The potency of this compound should be determined empirically in the cell lines of interest.

Mandatory Visualizations

Caption: CDK9 signaling pathway and the mechanism of this compound inhibition.

Caption: General experimental workflow for this compound in cell culture.

Experimental Protocols

Reagent Preparation and Storage

-

This compound Stock Solution:

-

Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent, typically dimethyl sulfoxide (DMSO).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C, protected from light.

-

-

Cell Culture Medium:

-

Use the appropriate complete growth medium supplemented with Fetal Bovine Serum (FBS) and antibiotics as required for the specific cell line.

-

For treatment, prepare a working concentration of this compound by diluting the stock solution in a fresh, pre-warmed complete medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically ≤ 0.1%).

-

Cell Proliferation / Viability Assay (MTT or WST-1 Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Materials:

-

96-well cell culture plates

-

Cells of interest

-

Complete growth medium

-

This compound stock solution

-

MTT or WST-1 reagent

-

Solubilization buffer (for MTT)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and resume growth for 24 hours.

-

Treatment: Prepare a 2X serial dilution of this compound in the complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with a vehicle control (DMSO at the highest concentration used) and untreated cells.

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Assay:

-

For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

-

For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

-

-

Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).

-

Analysis: Calculate the percentage of viable cells relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound and use a non-linear regression model to determine the IC50 value.

-

Western Blot Analysis for Target Engagement and Downstream Effects

This protocol assesses the inhibition of CDK9 activity by measuring the phosphorylation of its direct substrate, RNAP II, and the levels of downstream proteins like Mcl-1.

-

Materials:

-

6-well or 10 cm cell culture plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, buffers, and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-RNAP II Ser2, anti-RNAP II, anti-Mcl-1, anti-cleaved PARP, anti-Actin/GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations (e.g., 0.5x, 1x, 5x IC50) for a specified time (e.g., 6-24 hours). Include a vehicle control.

-

Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system. A decrease in the p-RNAP II (Ser2) signal indicates target engagement. Downregulation of Mcl-1 and an increase in cleaved PARP suggest the induction of apoptosis.

-

Quantitative Real-Time PCR (qRT-PCR) for Transcriptional Effects

This protocol measures changes in the mRNA levels of genes known to be regulated by CDK9, such as MYC.

-

Materials:

-

Cells treated as described for Western Blotting

-

RNA extraction kit (e.g., RNeasy)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (MYC, MCL1) and a housekeeping gene (GAPDH, ACTB)

-

Real-time PCR system

-

-

Procedure:

-